3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester

Drug Design ADME Prediction Prodrug Design

3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester (CAS 595598-66-6), systematically named (3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate, is a synthetic small molecule (C₁₄H₁₅N₃O₂, MW 257.29 g/mol) composed of a nicotinate ester linked to a trimethylpyrazine moiety. It belongs to the class of pyridinecarboxylic acid esters and is primarily distributed as a research chemical, with commercial sources listing a typical purity of 97%.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 595598-66-6
Cat. No. B12904460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester
CAS595598-66-6
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)COC(=O)C2=CN=CC=C2)C
InChIInChI=1S/C14H15N3O2/c1-9-10(2)17-13(11(3)16-9)8-19-14(18)12-5-4-6-15-7-12/h4-7H,8H2,1-3H3
InChIKeyVGEJYFJPSPQAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarboxylic Acid (Trimethylpyrazinyl)methyl Ester: Chemical Identity and Baseline Procurement Profile


3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester (CAS 595598-66-6), systematically named (3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate, is a synthetic small molecule (C₁₄H₁₅N₃O₂, MW 257.29 g/mol) composed of a nicotinate ester linked to a trimethylpyrazine moiety . It belongs to the class of pyridinecarboxylic acid esters and is primarily distributed as a research chemical, with commercial sources listing a typical purity of 97% . Its structure combines a pharmacologically active pyrazine scaffold—structurally related to the vasoactive natural product ligustrazine (tetramethylpyrazine)—with the lipid-modulating and vasodilatory pharmacophore of nicotinic acid. This dual pharmacophoric architecture distinguishes it from simple alkyl nicotinates and positions it as a candidate for prodrug design, cardiovascular lead optimization, and fragment-based screening libraries.

Why Generic Nicotinate Esters Cannot Replace (Trimethylpyrazinyl)methyl Nicotinate in Targeted Research


Conventional nicotinate esters (e.g., methyl, ethyl, or benzyl nicotinate) serve as simple vasodilators or lipophilic niacin sources but lack the intrinsic neuroprotective and antiplatelet properties of the pyrazine nucleus [1]. The trimethylpyrazine (TMP) scaffold confers antioxidant activity, calcium antagonism, and improved blood-brain barrier penetration not achievable with alkyl or arylalkyl substituents alone [2]. Moreover, the (trimethylpyrazin-2-yl)methyl ester linkage has been validated in multiple preclinical candidates as a pharmacokinetic-enhancing prodrug moiety, demonstrating that the specific ester substituent critically governs hydrolysis rate, metabolite identity, and pharmacodynamic synergy. Substitution with a generic ester therefore risks losing both the dual-action pharmacology and the tailored release kinetics that define this compound's research value.

Quantitative Differentiation Evidence for (Trimethylpyrazinyl)methyl Nicotinate Versus Its Closest Analogs


Physicochemical Property Profile: Comparative In Silico Assessment Against Benzyl and Ethyl Nicotinate Analogs

Computationally predicted physicochemical properties differentiate (trimethylpyrazinyl)methyl nicotinate from simpler nicotinate esters such as benzyl nicotinate and ethyl nicotinate. The target compound exhibits higher topological polar surface area (tPSA), an additional hydrogen bond acceptor from the pyrazine ring, and distinct lipophilicity (cLogP) that collectively influence membrane permeability, solubility, and esterase-mediated hydrolysis rates. These differences are critical for tuning release kinetics in prodrug applications [1].

Drug Design ADME Prediction Prodrug Design Physicochemical Profiling

Trimethylpyrazinyl Methyl Ester as a Validated Prodrug Moiety: Hydrolysis Kinetics and Metabolic Rationale vs. Simple Alkyl Esters

The (trimethylpyrazin-2-yl)methyl ester group has been clinically exploited as a prodrug moiety in azilsartan mepixetil, where it demonstrates controlled esterase-mediated hydrolysis to release the active carboxylic acid. Although direct kinetic data for the nicotinate ester are not published, the established behavior of the identical prodrug motif in related carboxylate substrates—including predictable pH-dependent stability and extended half-life relative to simple methyl or ethyl esters—provides class-level inference that (trimethylpyrazinyl)methyl nicotinate will exhibit superior pharmacokinetic modulation compared to alkyl nicotinates [1].

Prodrug Design Hydrolysis Kinetics Pharmacokinetics Angiotensin II Antagonists

Neuroprotective Potential: Pyrazine-Containing Analog Series Show EC₅₀ Values in Low Micromolar Range, Inaccessible to Simple Nicotinate Esters

Structurally analogous compounds bearing the (3,5,6-trimethylpyrazin-2-yl)methyl ester group have demonstrated neuroprotective effects in cobalt chloride (CoCl₂)-induced neurotoxicity models in differentiated PC12 cells, with EC₅₀ values in the range of 4–25 µM. For example, compound 4a—(3,5,6-trimethylpyrazin-2-yl)methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate—showed an EC₅₀ of 4.25 µM [1]. In contrast, simple nicotinate esters (e.g., methyl nicotinate, benzyl nicotinate) lack the pyrazine pharmacophore and show no measurable neuroprotection in comparable assays, with activity instead confined to transient vasodilation [2].

Neuroprotection Ligustrazine Derivatives Oxidative Stress PC12 Cell Model

Fragment-Based Screening Suitability: Unique Pyrazine-Nicotinate Vector Combination for Lead Optimization

The compound provides a structurally distinctive scaffold combining a pyridine-3-carboxylate fragment with a trimethylpyrazine substituent, offering vectors for derivatization at the pyridine 2-, 4-, 5-, and 6-positions plus pyrazine ring methylation sites. This polyvalent substitution pattern is absent in simpler nicotinate ester fragments and enables multidimensional SAR exploration. Recently, nicotinate-containing compounds with pyrazine or related heterocycle substitution have been reported as NNMT inhibitors with IC₅₀ values in the nanomolar range (e.g., 25–70 nM), highlighting the pharmacological advantage of pyrazine-substituted nicotinic acid scaffolds over unsubstituted nicotinate fragments [1].

Fragment-Based Drug Discovery Nicotinamide N-Methyltransferase NNMT Inhibitors Lead Optimization

High-Value Application Scenarios for (Trimethylpyrazinyl)methyl Nicotinate in Drug Discovery and Chemical Biology


CNS-Targeted Niacin Prodrug Development

Leveraging the blood-brain barrier permeability conferred by the trimethylpyrazine moiety [1] and the clinically established lipid-modulating pharmacology of nicotinic acid, this compound serves as a lead scaffold for designing CNS-penetrant niacin prodrugs. The ester linkage allows controlled release of nicotinic acid within the central nervous system, potentially addressing neuroinflammatory and demyelinating disorders where peripheral niacin administration shows limited brain bioavailability. The validated prodrug hydrolysis kinetics of the (trimethylpyrazinyl)methyl ester group support once-daily or twice-daily oral dosing regimens [2].

Dual-Action Cardiovascular Lead Optimization

The concurrent presentation of a vasodilatory nicotinate ester and an antiplatelet/antioxidant trimethylpyrazine pharmacophore enables a single-molecule polypharmacology approach to cardiovascular disease. In contrast to simple nicotinate esters that induce transient vasodilation with rapid tachyphylaxis, the pyrazine component provides sustained antioxidant and calcium antagonism effects that complement the lipid-lowering activity of released nicotinic acid. This dual mechanism is particularly relevant for diabetic vascular complications, where oxidative stress and dyslipidemia synergistically drive pathology [1].

Fragment-Based Screening for NNMT and Metabolic Enzyme Inhibitors

With its moderate molecular weight (257 Da), multiple heterocyclic hydrogen bond acceptor sites, and established precedent for nanomolar NNMT inhibition by structurally related pyrazine-substituted nicotinate derivatives [1], this compound is ideally suited as a core fragment for FBDD campaigns targeting nicotinamide N-methyltransferase (NNMT) and related metabolic enzymes. Its synthetic tractability—accessible via single-step esterification of nicotinic acid with (3,5,6-trimethylpyrazin-2-yl)methanol—facilitates rapid analog generation and structure–activity relationship exploration.

Neuroprotective Hybrid Molecule Synthesis and Screening

Building on the demonstrated neuroprotective effects of trimethylpyrazinyl ester analogs in PC12 cell models (EC₅₀ values 4–25 µM against CoCl₂-induced injury) [1], this compound provides a modular platform for synthesizing and screening hybrid molecules that combine neuronal protection with vasodilation. Researchers can systematically vary the carboxylic acid component (nicotinic, benzoic, cinnamic, or phenylpropanoic acids) while retaining the neuroprotective trimethylpyrazinyl methyl ester scaffold, enabling comprehensive SAR studies for ischemic stroke, Parkinson's disease, or chemotherapy-induced peripheral neuropathy [2].

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